[1-(4-Methylphenyl)propyl](2-methylpropyl)amine
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Overview
Description
1-(4-Methylphenyl)propylamine: is an organic compound with the molecular formula C14H23N. It is a derivative of amine, characterized by the presence of a 4-methylphenyl group and a 2-methylpropyl group attached to a central amine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)propylamine typically involves the reaction of 4-methylphenylpropylamine with 2-methylpropyl halide under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-(4-Methylphenyl)propylamine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Methylphenyl)propylamine can undergo oxidation reactions to form corresponding amine oxides or nitro compounds.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Amine oxides, nitro compounds.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Methylphenyl)propylamine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, this compound is used to study the effects of amine derivatives on cellular processes. It is also employed in the development of fluorescent probes and labeling agents for imaging studies .
Medicine: In medicine, 1-(4-Methylphenyl)propylamine is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting neurological disorders and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the formulation of adhesives and sealants .
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, affecting neuronal function and behavior .
Comparison with Similar Compounds
- 1-(4-Methylphenyl)propylamine hydrochloride
- 1-(4-Ethylphenyl)ethanamine hydrochloride
- 1-(4-Methylphenyl)cyclopropanamine hydrochloride
- (4-Chloro-2-ethylphenyl)amine hydrochloride
Comparison: Compared to similar compounds, 1-(4-Methylphenyl)propylamine exhibits unique properties due to the presence of both 4-methylphenyl and 2-methylpropyl groupsFor instance, the compound’s ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)propyl]propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-14(15-10-11(2)3)13-8-6-12(4)7-9-13/h6-9,11,14-15H,5,10H2,1-4H3 |
InChI Key |
CQOFNAVXNZAQLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NCC(C)C |
Origin of Product |
United States |
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